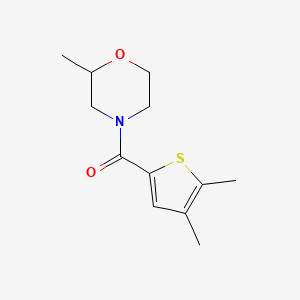![molecular formula C16H20N2O3 B7509082 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
作用机制
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that acts as a neuromodulator in the central nervous system and as a regulator of cardiovascular and immune function. Adenosine binds to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. A1 receptors are predominantly expressed in the brain, heart, and adipose tissue, and are involved in the regulation of cardiovascular function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to block the effects of adenosine on cardiovascular function, neurotransmission, and inflammation. For example, this compound has been shown to reduce the hypotensive and bradycardic effects of adenosine in animal models. It has also been shown to attenuate the inhibitory effects of adenosine on neurotransmitter release in the brain. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in response to adenosine stimulation.
实验室实验的优点和局限性
One advantage of using 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor blockade without interfering with other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effect, which could potentially lead to off-target effects.
未来方向
There are several future directions for research involving 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness in animal models, suggesting that adenosine A1 receptor blockade may be a potential therapeutic target for sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. This compound has been shown to reduce pain and inflammation in animal models, suggesting that adenosine A1 receptor antagonists may be a potential therapeutic target for chronic pain and inflammatory disorders.
合成方法
The synthesis of 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 3,4-dihydro-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to obtain the final product.
科学研究应用
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmission, and inflammation. It has also been used to study the effects of adenosine A1 receptor blockade on cognitive function and memory.
属性
IUPAC Name |
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(19)17-6-8-18(9-7-17)16(20)14-10-13-4-2-3-5-15(13)21-11-14/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGOFHXQFMXGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)







![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
